

Application Notes & Protocols: Synthesis and Yield Calculation of Acetophenone 2,4-dinitrophenylhydrazone

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Compound of Interest

Compound Name: Acetophenone 2,4-dinitrophenylhydrazone

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Introduction

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, is a classic and reliable method for the qualitative identification and characterization of aldehydes and ketones.[1][2] This reaction results in the formation of a crystalline derivative, a 2,4-dinitrophenylhydrazone, which typically has a sharp melting point that can be used for identification.[2]

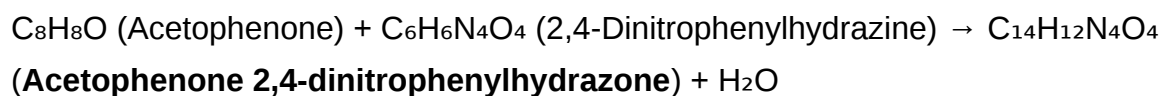
This document provides a detailed protocol for the synthesis of **Acetophenone 2,4-dinitrophenylhydrazone** and a comprehensive guide to calculating the theoretical and percent yield of the product. This synthesis is an example of a condensation or addition-elimination reaction.[3][4][5]

Reaction and Mechanism

The synthesis involves the reaction between acetophenone (an aromatic ketone) and 2,4-dinitrophenylhydrazine in an acidic medium. The reaction proceeds via a nucleophilic addition of the amino group of DNPH to the carbonyl carbon of acetophenone, followed by the elimination of a water molecule to form the hydrazone.[1] The acidic catalyst protonates the

carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.^[6]

Overall Reaction:



Experimental Protocol

This protocol outlines the synthesis and purification of **Acetophenone 2,4-dinitrophenylhydrazone**.

3.1. Materials and Reagents

- Acetophenone ($\text{C}_8\text{H}_8\text{O}$)^{[7][8][9]}
- 2,4-Dinitrophenylhydrazine ($\text{C}_6\text{H}_6\text{N}_4\text{O}_4$)^{[1][10][11]}
- Concentrated Sulfuric Acid (H_2SO_4)
- Methanol or Ethanol
- Deionized Water
- Conical flask or beaker
- Stirring rod
- Heating mantle or water bath
- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
- Melting point apparatus

3.2. Preparation of Brady's Reagent

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid.^{[3][5]}

- Carefully dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid.
- In a separate beaker, add this solution slowly to a mixture of 7.5 mL of deionized water and 25 mL of methanol.
- Stir the solution until the 2,4-dinitrophenylhydrazine is fully dissolved.
- Filter the solution if necessary.

3.3. Synthesis of **Acetophenone 2,4-dinitrophenylhydrazone**

- In a conical flask, dissolve approximately 0.5 g of acetophenone in 10 mL of methanol.
- Add 20 mL of the prepared Brady's reagent to the acetophenone solution.
- A bright yellow to orange-red precipitate should form.[\[1\]](#)[\[3\]](#)
- Gently warm the mixture in a water bath (around 60°C) for 5-10 minutes to ensure the reaction goes to completion.[\[2\]](#)
- Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize crystallization.[\[12\]](#)
- Collect the crystalline product by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.
- Dry the product thoroughly in a desiccator or a low-temperature oven.

3.4. Purification by Recrystallization

- Transfer the dried crude product to a clean conical flask.
- Add a minimum amount of hot ethanol to dissolve the crystals.[\[2\]](#)[\[13\]](#)
- If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution should be hot filtered.

- Allow the solution to cool slowly to room temperature to form pure crystals.
- Further cool the flask in an ice bath to maximize the yield of the purified product.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the purified product and record its final mass (this will be the Actual Yield).
- Measure the melting point of the purified product to confirm its identity and purity. The melting point of **Acetophenone 2,4-dinitrophenylhydrazone** is reported to be in the range of 237-245°C.[\[6\]](#)[\[13\]](#)

Data Presentation and Yield Calculation

To calculate the yield of the reaction, it is essential to first determine the limiting reagent.

4.1. Quantitative Data Summary

Compound	Molar Mass (g/mol)	Mass/Volume Used	Moles
Acetophenone	120.15 [7] [9] [14]	Record experimental value	Calculate
2,4-Dinitrophenylhydrazine	198.14 [1] [10] [11]	Record experimental value	Calculate
Acetophenone 2,4-dinitrophenylhydrazone	300.27 [6] [15] [16]	Actual Yield:Record experimental value	

4.2. Yield Calculation Steps

- Calculate the moles of each reactant:
 - Moles of Acetophenone = Mass of Acetophenone / 120.15 g/mol
 - Moles of 2,4-Dinitrophenylhydrazine = Mass of 2,4-Dinitrophenylhydrazine / 198.14 g/mol

- Identify the Limiting Reagent:
 - The reaction stoichiometry between acetophenone and 2,4-dinitrophenylhydrazine is 1:1.
 - Compare the calculated moles of each reactant. The reactant with the fewer number of moles is the limiting reagent.[17]
- Calculate the Theoretical Yield:
 - The theoretical yield is the maximum amount of product that can be formed from the limiting reagent.
 - Theoretical Yield (in grams) = Moles of Limiting Reagent \times 300.27 g/mol [18][19]
- Calculate the Percent Yield:
 - The percent yield is the ratio of the actual yield to the theoretical yield, expressed as a percentage.
 - Percent Yield (%) = (Actual Yield / Theoretical Yield) \times 100[17]

Visualizations

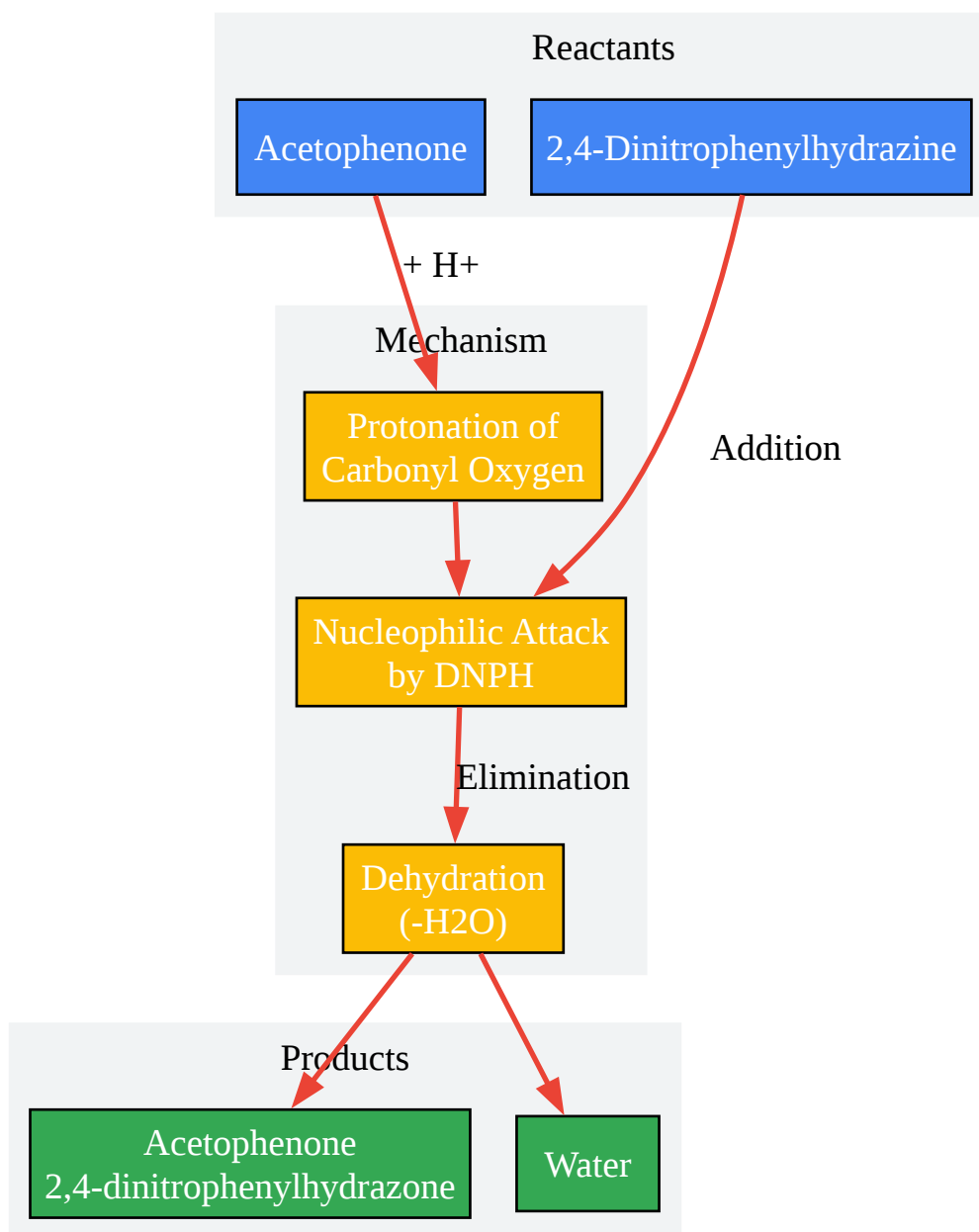
5.1. Experimental Workflow



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Caption: Experimental workflow for the synthesis of **Acetophenone 2,4-dinitrophenylhydrazone**.

5.2. Reaction Pathway



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Caption: Reaction pathway for the formation of **Acetophenone 2,4-dinitrophenylhydrazone**.

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